1,3-Propanediol, 1,3-diphenyl-, (1R,3R)-
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Overview
Description
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- is an organic compound with the molecular formula C15H16O2 It is a chiral diol with two phenyl groups attached to the central carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- can be synthesized through several methods. One common synthetic route involves the reduction of 1,3-diphenyl-1,3-propanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acid chlorides or isocyanates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acid chlorides, isocyanates.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Esters, urethanes.
Scientific Research Applications
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the phenyl groups.
1,3-Diphenyl-1,3-propanedione: A related compound with a ketone functional group instead of hydroxyl groups.
Uniqueness
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- is unique due to its chiral nature and the presence of two phenyl groups.
Properties
CAS No. |
77291-92-0 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(1R,3R)-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1 |
InChI Key |
XHHXJXGIYFQFOQ-HUUCEWRRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@H](C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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